molecular formula C52H38N4O2 B8232835 2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-2,5-dimethoxyphenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile

2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-2,5-dimethoxyphenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile

Cat. No.: B8232835
M. Wt: 750.9 g/mol
InChI Key: GKZMSQZGMLTLOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-2,5-dimethoxyphenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile is a highly substituted aromatic acetonitrile derivative characterized by a complex architecture of phenyl rings, methoxy (-OCH₃), and cyanomethyl (-CH₂CN) functional groups. Its molecular formula, C₅₃H₃₉N₃O₂, reflects a high degree of conjugation and steric bulk, which may confer unique electronic and physicochemical properties.

The 2,5-dimethoxyphenyl moiety introduces electron-donating substituents, creating a polarized electronic environment. Such structural duality is often exploited in optoelectronic materials or bioactive molecules requiring precise electronic tuning .

Properties

IUPAC Name

2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-2,5-dimethoxyphenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H38N4O2/c1-57-51-33-50(48-31-45(41-15-7-37(8-16-41)21-25-55)28-46(32-48)42-17-9-38(10-18-42)22-26-56)52(58-2)34-49(51)47-29-43(39-11-3-35(4-12-39)19-23-53)27-44(30-47)40-13-5-36(6-14-40)20-24-54/h3-18,27-34H,19-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZMSQZGMLTLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)CC#N)C4=CC=C(C=C4)CC#N)OC)C5=CC(=CC(=C5)C6=CC=C(C=C6)CC#N)C7=CC=C(C=C7)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H38N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

750.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’‘,2’‘’-((2,5-Dimethoxy-1,4-phenylene)bis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))tetraacetonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core phenylene structure, followed by the introduction of the terphenyl groups and the acetonitrile functionalities. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and nitrile sources. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’‘,2’‘’-((2,5-Dimethoxy-1,4-phenylene)bis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))tetraacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce primary amines.

Scientific Research Applications

2,2’,2’‘,2’‘’-((2,5-Dimethoxy-1,4-phenylene)bis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))tetraacetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,2’,2’‘,2’‘’-((2,5-Dimethoxy-1,4-phenylene)bis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))tetraacetonitrile involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s multiple functional groups allow it to engage in various binding interactions, influencing biological pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, we compare it with structurally related acetonitrile derivatives, focusing on molecular topology, functional groups, and inferred physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name (CAS/Reference) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
Target Compound C₅₃H₃₉N₃O₂ ~750.91 Cyanomethylphenyl, methoxyphenyl Potential optoelectronic materials
2-[4-[(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetonitrile C₂₁H₁₇N₃O₄ 375.38 Trioxo-diazinan-ylidene, phenoxy UV/Vis chromophore; photostability studies
(4-Methoxyphenyl)acetonitrile C₉H₉NO 147.17 Methoxyphenyl, nitrile Solvent/synthetic intermediate
N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile C₁₀H₁₀N₄O₄ 256.21 Dinitrophenyl, dimethylamino Charge-transfer complexes; nonlinear optics
2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio) Acetonitrile C₁₁H₁₀N₄OS 254.29 Triazole-thio, methoxyphenyl Antimicrobial/antioxidant activity

Key Insights :

Electronic Properties: The target compound’s cyanomethylphenyl groups contrast with the trioxo-diazinan-ylidene group in , which introduces keto-enol tautomerism and extended π-conjugation. The latter exhibits stronger absorption in the visible range due to its planar, conjugated backbone . Compared to the simpler (4-Methoxyphenyl)acetonitrile , the target’s multiple substituents increase steric hindrance, reducing solubility in polar solvents but enhancing thermal stability .

Synthetic Complexity: The target compound’s synthesis likely involves iterative cross-coupling (e.g., Suzuki-Miyaura) to assemble its multi-phenyl framework, similar to methods for triazole-thio acetonitriles . However, the high symmetry of the target may simplify purification compared to asymmetrical analogs like N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile .

Biological Relevance: While the triazole-thio derivative in demonstrates antimicrobial activity, the target’s bulky structure may limit membrane permeability, reducing bioavailability.

Material Science Applications :

  • The target’s extended conjugation and electron-deficient nitrile groups align with trends in organic semiconductors, where similar compounds (e.g., hexahydroxyethylpararosaniline cyanide derivatives ) are used in dye-sensitized solar cells .

Research Findings and Gaps

  • Experimental Data: No direct studies on the target compound were found in the evidence. However, analogs like 4-[Bis(2-hydroxyethyl)amino]-α,α-bis[4-[bis(2-hydroxyethyl)amino]phenyl]benzeneacetonitrile highlight the role of substituent polarity in modulating solubility and aggregation behavior.
  • Theoretical Predictions : Quantum chemical calculations (as applied in ) could predict the target’s dipole moment (~5–7 D) and HOMO-LUMO gap (<3 eV), suggesting utility in charge-transfer materials.

Biological Activity

2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-2,5-dimethoxyphenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile is a complex organic compound notable for its intricate molecular structure and potential biological activities. This compound features a triphenylbenzene core with multiple cyanomethyl substituents, which enhance its electronic properties and applications in fields such as optoelectronics and photocatalysis. Understanding its biological activity is crucial for exploring its therapeutic potentials.

  • Molecular Formula : C30H21N3
  • Molecular Weight : 423.52 g/mol
  • CAS Number : 2311888-44-3

Biological Activity Overview

Research has indicated that compounds with similar structures can exhibit significant biological activities, including antiproliferative effects against various cancer cell lines. The presence of multiple cyanomethyl groups is believed to enhance these activities by influencing the compound's electronic characteristics.

Table 1: Structural Comparison of Related Compounds

Compound NameChemical FormulaKey Features
1,3,5-Tris(4-cyanomethylphenyl)benzeneC30H21N3Triphenyl structure with cyanomethyl groups
4,4'-BiphenyldiacetonitrileC18H16N2Simpler structure lacking multiple cyanomethyl groups
Ethyl 2-((2,6-Dichloro-4-(cyanomethyl)phenyl)amino)benzoateC17H16ClNContains chlorine substitutions; different functional group profile

Antiproliferative Activity

Recent studies have focused on the antiproliferative effects of structurally similar compounds. For instance, derivatives of phenylquinazolines have shown IC50 values ranging from 0.33 to 7.10 μM against various human cancer cell lines including HeLa (cervical), A2780 (ovarian), and MCF-7 (breast) cells . The observed activities suggest that modifications in the molecular structure can significantly influence biological efficacy.

Case Study: Structure-Activity Relationship

A study evaluated the antiproliferative activity of several derivatives with varying side chains. The most active derivative exhibited an IC50 of 0.50 μM against HeLa cells. This highlights the importance of structural modifications in enhancing biological activity .

The mechanism by which compounds like 2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-2,5-dimethoxyphenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile exert their biological effects is not fully understood but may involve:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression.
  • Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells, which is a desirable property for anticancer agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.